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Compound of Interest

Compound Name: 1-(Isoquinolin-8-YL)ethanone

Cat. No.: B1394840 Get Quote

An In-Depth Technical Guide to 1-(Isoquinolin-8-YL)ethanone for Advanced Research

Applications

Abstract
This technical guide provides a comprehensive overview of 1-(Isoquinolin-8-YL)ethanone, a

heterocyclic ketone of significant interest to the chemical and pharmaceutical sciences. The

isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming

the core of numerous biologically active compounds.[1][2] This document details the molecular

structure, physicochemical properties, plausible synthetic routes, and analytical

characterization of 1-(Isoquinolin-8-YL)ethanone. Furthermore, it explores its potential as a

versatile building block in drug discovery and materials science, providing researchers,

scientists, and drug development professionals with the foundational knowledge required for its

application.

Introduction to the Isoquinoline Scaffold
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic

compounds found in numerous natural products, most notably alkaloids.[3] Their rigid, planar

structure and ability to interact with biological targets have made them a cornerstone of

medicinal chemistry.[4] Isoquinoline alkaloids exhibit an exceptionally broad range of

pharmacological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and

neuroprotective effects.[1][2][5]
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1-(Isoquinolin-8-YL)ethanone (also known as 8-acetylisoquinoline) is a derivative that

combines this valuable isoquinoline core with a reactive ketone functional group. This positions

the molecule not necessarily as an end-product, but as a crucial chemical intermediate or

synthon, enabling the synthesis of more complex molecular architectures for screening and

development.

Molecular Structure and Physicochemical
Properties
The structural and chemical properties of 1-(Isoquinolin-8-YL)ethanone are fundamental to its

reactivity and handling. The molecule consists of an isoquinoline ring system acetylated at the

C8 position.

Molecular Structure
The accepted IUPAC name is 1-(isoquinolin-8-yl)ethanone. The structure is depicted below:

Figure 1: 2D structure of 1-(Isoquinolin-8-YL)ethanone.

Physicochemical Data
The key quantitative properties of 1-(Isoquinolin-8-YL)ethanone are summarized in the table

below for quick reference.
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Property Value Source

CAS Number 1053655-98-3 ChemScene

Molecular Formula C₁₁H₉NO ChemScene

Molecular Weight 171.20 g/mol ChemScene

Purity (Typical) ≥95-98% ChemScene, CP Lab Safety[6]

SMILES
CC(=O)C1=CC=CC2=CC=NC

=C21
ChemScene

Topological Polar Surface Area 29.96 Å² ChemScene

XLogP3 2.4 ChemScene

Hydrogen Bond Donors 0 ChemScene

Hydrogen Bond Acceptors 2 ChemScene

Rotatable Bonds 1 ChemScene

Synthesis and Purification
The synthesis of 8-substituted isoquinolines requires careful strategic planning. A direct Friedel-

Crafts acylation of the parent isoquinoline molecule is generally not a viable approach.

Causality Behind Synthetic Strategy
Expertise & Experience: The nitrogen atom in the isoquinoline ring acts as a Lewis base, which

will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for a Friedel-Crafts

reaction.[7] This coordination has a powerful deactivating effect on the entire aromatic system,

particularly the pyridine ring, rendering it resistant to electrophilic aromatic substitution.[8][9]

Therefore, a more robust strategy involves constructing the molecule from a pre-functionalized

precursor. A logical retrosynthesis is outlined below.
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1-(Isoquinolin-8-YL)ethanone

8-Bromoisoquinoline

 C-C Bond Formation Isoquinolin-8-ylmagnesium bromide
(Grignard Reagent)

 Acylation

Acetyl Chloride
or Acetic Anhydride

Mg, THF

 Grignard Formation

Click to download full resolution via product page

Retrosynthetic analysis of 1-(Isoquinolin-8-YL)ethanone.

This approach, starting from commercially available 8-bromoisoquinoline, leverages a standard

organometallic coupling reaction, which is a reliable method for forming carbon-carbon bonds

on aromatic rings.

Proposed Synthetic Protocol
This protocol describes a two-step synthesis via a Grignard reaction. It is a self-validating

system as the successful formation of the Grignard reagent in Step 1 is a prerequisite for the

acylation in Step 2.

Materials:

8-Bromoisoquinoline

Magnesium turnings

Anhydrous tetrahydrofuran (THF)
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Iodine (one small crystal)

Acetyl chloride

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

Grignard Reagent Formation:

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet.

Add magnesium turnings (1.2 equivalents) to the flask.

Add a single crystal of iodine to activate the magnesium surface.

In the dropping funnel, prepare a solution of 8-bromoisoquinoline (1.0 equivalent) in

anhydrous THF.

Add a small portion of the 8-bromoisoquinoline solution to the magnesium turnings and

gently warm the flask to initiate the reaction (indicated by bubbling and disappearance of

the iodine color).

Once initiated, add the remaining 8-bromoisoquinoline solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for 1-2

hours until most of the magnesium has been consumed.

Acylation Reaction:

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 equivalents), dissolved in anhydrous THF, dropwise via the

dropping funnel. Maintain the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

Workup and Isolation:

Quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing

a saturated aqueous solution of NH₄Cl.

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.

Purification Workflow
The crude product typically requires purification to achieve the desired purity (≥98%). Flash

column chromatography is the standard method.

General purification workflow for 1-(Isoquinolin-8-YL)ethanone.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is expected to show distinct signals. Protons on the

isoquinoline ring will appear in the aromatic region (δ 7.5-9.5 ppm). The methyl protons of

the acetyl group will be a sharp singlet in the upfield region (δ ~2.7 ppm). The specific

coupling patterns of the aromatic protons will confirm the 8-position substitution.
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¹³C NMR: The carbon spectrum will show a characteristic carbonyl signal downfield (δ

~198-200 ppm). The methyl carbon will appear upfield (δ ~26-28 ppm). The remaining 9

signals in the aromatic region (δ ~120-155 ppm) will correspond to the carbons of the

isoquinoline ring.

Mass Spectrometry (MS):

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be

used.

The expected molecular ion peak [M+H]⁺ will have a mass-to-charge ratio (m/z) of

approximately 172.07.

High-resolution mass spectrometry (HRMS) should confirm the molecular formula

C₁₁H₉NO with high accuracy.

Applications in Research and Drug Discovery
The true value of 1-(Isoquinolin-8-YL)ethanone lies in its potential as a versatile chemical

building block. The ketone functional group is a synthetic linchpin, opening pathways to a vast

array of derivatives.

Scaffold for Medicinal Chemistry: The molecule can serve as the starting point for creating

libraries of novel isoquinoline derivatives. The ketone can be subjected to:

Reductive Amination: To introduce diverse amine side chains, creating potential enzyme

inhibitors or receptor ligands.

Wittig Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

Aldol Condensations: To build more complex carbon frameworks.

Formation of Heterocycles: The ketone can be a precursor for synthesizing fused ring

systems like pyrazoles or oxazoles.

Given the known broad-spectrum bioactivity of isoquinolines, these new libraries of compounds

are excellent candidates for high-throughput screening against various therapeutic targets,

including cancer cell lines, bacteria, viruses, and inflammatory pathways.[3][10]
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Safety, Handling, and Storage
Trustworthiness: While a specific Safety Data Sheet (SDS) for 1-(Isoquinolin-8-YL)ethanone
is not widely available, its structure as an aromatic ketone suggests following standard

laboratory safety protocols for this class of compounds.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations.

Conclusion
1-(Isoquinolin-8-YL)ethanone is a compound of high strategic importance for synthetic and

medicinal chemistry. Its combination of the pharmacologically relevant isoquinoline core and a

synthetically versatile ketone group makes it an invaluable intermediate for the development of

novel bioactive molecules. This guide has provided the core technical knowledge—from

molecular properties and a reasoned synthetic strategy to potential applications—to empower

researchers to effectively utilize this compound in their advanced research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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